Deuterium chloride

Catalog No.
S1526262
CAS No.
7698-05-7
M.F
DCl
M. Wt
36.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuterium chloride

CAS Number

7698-05-7

Product Name

Deuterium chloride

IUPAC Name

(2H)chlorane

Molecular Formula

DCl

Molecular Weight

36.46 g/mol

InChI

InChI=1S/ClH/h1H/i/hD

InChI Key

VEXZGXHMUGYJMC-FTGQXOHASA-N

SMILES

Cl

Synonyms

Hydrochloric acid-D; Deuterium Monochloride; Hydrogen Chloride (DCl); Hydrogen-D Chloride

Canonical SMILES

Cl

Isomeric SMILES

[1H]Cl

The exact mass of the compound Hydrochloric acid-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Deuterium chloride (DCl) is a highly isotopically enriched strong acid, typically supplied as a gas or a concentrated solution in deuterium oxide (e.g., 20% or 35% w/w DCl in D2O). As the fully deuterated analog of hydrogen chloride, its primary procurement value lies in its ability to provide a low-pD environment without introducing protium (1H) contaminants into sensitive systems. Characterized by its near-quantitative isotopic purity (often ≥99.96% D), DCl is a critical reagent for acid-catalyzed hydrogen-deuterium (H/D) exchange reactions, the synthesis of deuterated active pharmaceutical ingredients (APIs), and as an NMR solvent modifier. Furthermore, its distinct mass and reduced quantum tunneling propensity compared to HCl make it an essential baseline material for kinetic isotope effect (KIE) studies .

Substituting DCl with standard hydrogen chloride (HCl) in deuterated solvent systems or H/D exchange workflows fundamentally compromises the isotopic integrity of the entire process. Because protons and deuterons exchange rapidly in protic environments, introducing even trace amounts of HCl into a D2O-based reaction instantly generates HOD and H3O+, diluting the deuterium pool and irreversibly reducing the isotopic purity of the final product. In analytical applications such as 1H-NMR, HCl introduces a massive, broad solvent signal that obscures critical analyte resonances, whereas DCl maintains a minimal, predictable residual peak. Furthermore, in mechanistic studies, the non-interchangeability is driven by mass-dependent quantum effects; DCl exhibits significantly slower reaction kinetics than HCl due to a reduced capacity for quantum tunneling, rendering the two acids kinetically distinct and non-substitutable [1].

Mass-Dependent Kinetic Isotope Effects and Tunneling Suppression

The heavier mass of the deuteron in DCl significantly suppresses quantum tunneling in hydrogen abstraction reactions compared to its protium counterpart. In bimolecular gas-phase reactions, such as the reaction with hydroxyl radicals (OH + DCl vs OH + HCl), DCl exhibits a markedly slower reaction rate. Experimental and ring polymer molecular dynamics (RPMD) studies demonstrate a primary kinetic isotope effect (k_HCl / k_DCl) of approximately 5.6 to 6.2 at room temperature [1]. This pronounced rate difference confirms that DCl and HCl are not kinetically interchangeable, particularly at low temperatures where tunneling dominates the reaction coordinate.

Evidence DimensionPrimary kinetic isotope effect (k_HCl / k_DCl) for OH radical reaction
Target Compound DataReaction rate heavily suppressed (KIE denominator)
Comparator Or BaselineHCl (reaction rate ~5.6 to 6.2 times faster)
Quantified Difference5.6 to 6.2-fold reduction in rate constant for DCl
ConditionsGas-phase bimolecular reaction at 298 K

Procurement of high-purity DCl is essential for physical chemists isolating quantum tunneling contributions in mechanistic and atmospheric kinetic models.

Elimination of Protium Interference in 1H-NMR Spectroscopy

In structural elucidation via 1H-NMR, adjusting the pH (pD) of a deuterated sample requires an acid that will not introduce interfering signals. Using 99.96% DCl in D2O shifts the residual exchangeable proton signal to a predictable location (typically around 5.17 ppm) without increasing the total protium integral[1]. Conversely, using standard HCl introduces a massive influx of H+ ions, which rapidly exchange to form HOD, resulting in a broad, overwhelming peak at ~4.8 ppm that easily obscures adjacent analyte resonances.

Evidence DimensionIntroduced protium (1H) signal intensity in NMR
Target Compound Data≤0.04% protium introduced (maintains baseline)
Comparator Or BaselineHCl (introduces 100% protium per mole of acid)
Quantified Difference>99.9% reduction in exogenous 1H signal contribution
ConditionsAcidification of NMR samples in D2O

Selecting high-isotopic-purity DCl is mandatory for analytical chemists who need to resolve complex spectra of acid-sensitive compounds without solvent signal overlap.

Maximizing Deuteration Yields in Multi-Step Synthesis

The synthesis of deuterated pharmaceuticals and quantitative NMR (qNMR) standards relies on maintaining a near-absolute deuterium pool during acid-catalyzed H/D exchange. Utilizing ≥99.96% DCl ensures that the equilibrium heavily favors the deuterated product[1]. If a lower purity DCl (e.g., 98% D) or HCl is used, the protium fraction acts as a competitive reactant. Because isotopic dilution scales exponentially with the number of exchangeable sites, a 2% protium contamination can significantly reduce the yield of a fully deuterated multi-site molecule per equilibrium cycle. High-purity DCl drives the exchange to near-quantitative completion.

Evidence DimensionFinal isotopic enrichment of multi-site deuterated products
Target Compound Data≥99.96% D pool maintenance
Comparator Or Baseline98% DCl or HCl (introduces ≥2% H+ pool dilution)
Quantified DifferenceExponential degradation of isotopic yield with lower-purity acids
ConditionsAcid-catalyzed H/D exchange in D2O solvent

For cGMP manufacturing of deuterated drugs and reference materials, procuring the highest purity DCl is critical to meeting strict isotopic enrichment specifications and avoiding costly batch failures.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Driven by the need to maintain strict isotopic purity (as detailed in Section 3), DCl is the premier acid catalyst for large-scale H/D exchange reactions in pharmaceutical manufacturing. It provides the necessary low-pD environment to catalyze carbon-hydrogen bond activation without diluting the deuterium pool, ensuring high-yield production of metabolically stabilized deuterated drugs .

Protein Conformational Studies via HDX-MS

In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), DCl is utilized to precisely control the pD of the labeling and quenching buffers. Because DCl ensures that no back-exchange to protium occurs from the acidifier itself, it allows researchers to accurately map solvent-accessible regions and protein folding kinetics with high isotopic fidelity [1].

Mechanistic and Atmospheric Kinetic Studies

Leveraging the pronounced kinetic isotope effect (KIE) demonstrated in Section 3, DCl is procured for gas-phase and solution-phase kinetic studies. By comparing the reaction rates of DCl versus HCl with radicals (e.g., OH or Cl), researchers can quantify the exact contribution of quantum tunneling to the reaction mechanism, a critical parameter in atmospheric chemistry models [2].

pH (pD) Adjustment in High-Resolution NMR

DCl is the standard reagent for adjusting the acidity of NMR samples in D2O. Because it shifts the residual water peak without adding new protium signals, it is indispensable for the structural elucidation of pH-sensitive biomolecules, peptides, and complex organic salts where spectral clarity in the 4-5 ppm region is required [3].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (82.98%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (82.98%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (17.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Compressed Gas;Corrosive;Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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